molecular formula C11H12N2O2 B138737 DA-CM-Q CAS No. 152211-63-7

DA-CM-Q

Cat. No.: B138737
CAS No.: 152211-63-7
M. Wt: 204.22 g/mol
InChI Key: NSWKXPYAEDMRAW-UHFFFAOYSA-N
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Description

DA-CM-Q is a chemical compound belonging to the tetrahydroisoquinoline family. This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions, a cyanomethyl group at the nitrogen atom, and a tetrahydroisoquinoline core. Tetrahydroisoquinoline derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DA-CM-Q can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

DA-CM-Q undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

DA-CM-Q has several scientific research applications:

Mechanism of Action

The mechanism of action of DA-CM-Q involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin . This inhibition can affect neurotransmitter levels and has implications for neurological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DA-CM-Q is unique due to the presence of both hydroxyl and cyanomethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential antiviral properties make it a valuable compound for research and development.

Properties

CAS No.

152211-63-7

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile

InChI

InChI=1S/C11H12N2O2/c12-2-4-13-3-1-8-5-10(14)11(15)6-9(8)7-13/h5-6,14-15H,1,3-4,7H2

InChI Key

NSWKXPYAEDMRAW-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC(=C(C=C21)O)O)CC#N

Canonical SMILES

C1CN(CC2=CC(=C(C=C21)O)O)CC#N

152211-63-7

Synonyms

6,7-dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline

Origin of Product

United States

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